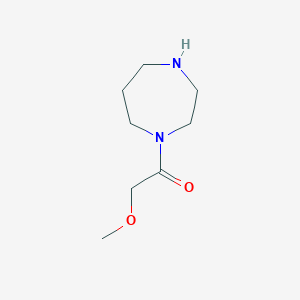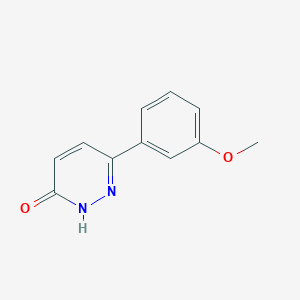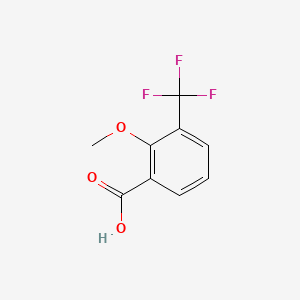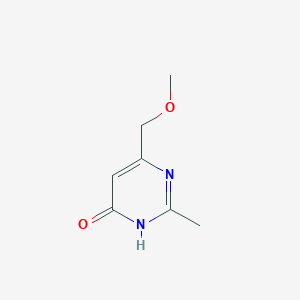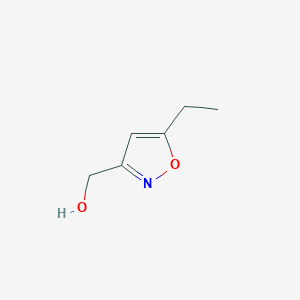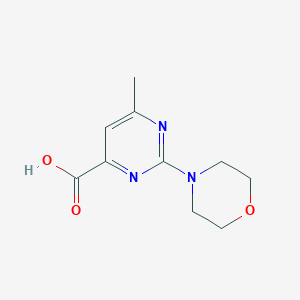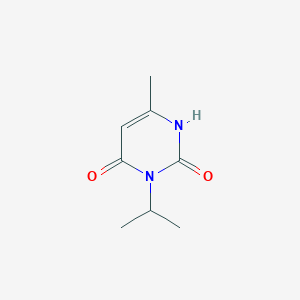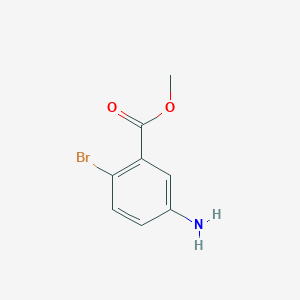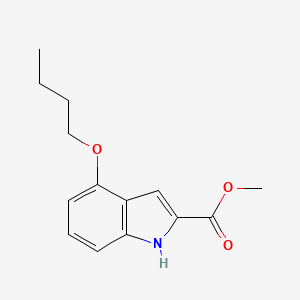
methyl 4-butoxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 4-butoxy-1H-indole-2-carboxylate” is a chemical compound with the empirical formula C14H17NO3 . It has a molecular weight of 247.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a unique chemicals collection .
Molecular Structure Analysis
The SMILES string of “methyl 4-butoxy-1H-indole-2-carboxylate” isCCCCOC1=CC=CC2=C1C=C(N2)C(=O)OC . This provides a textual representation of the compound’s structure.
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Derivatives
Methyl 4-butoxy-1H-indole-2-carboxylate is used in the synthesis of various derivatives. For instance, Tanaka, Yakushijin, and Yoshina (1979) demonstrated the synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives from related compounds (Tanaka, Yakushijin, & Yoshina, 1979).
Conformationally Constrained Derivatives
Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogues using methyl 4-butoxy-1H-indole-2-carboxylate. These derivatives have a ring that bridges specific atoms on the indole ring, useful in peptide conformation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994); (Horwell, Nichols, RatcliffeGiles, & Roberts, 1995).
Antioxidant and Enzyme Inhibition Properties
Bingul et al. (2019) explored the antioxidant properties and acetylcholinesterase inhibition of indole-2-carbohydrazides and oxadiazoles derived from methyl 4-butoxy-1H-indole-2-carboxylate (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).
Probes for Scientific Studies
Infrared Probes
Liu et al. (2020) studied methyl indole-4-carboxylate as an infrared probe to sense local hydration environments. Their results suggested its potential as a site-specific infrared probe (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).
Fluorescent Probes
Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as fluorescent probes for local protein environments. They provided data for computational modeling of the effect of substitution on indole's electronic transitions (Huang, You, Ran, Fan, & Zhang, 2018).
Synthetic Chemistry
Catalyzed Cyclization Processes
Liu and Widenhoefer (2004) reported the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, which is relevant for producing various indole derivatives (Liu & Widenhoefer, 2004).
Platinum-Catalyzed Intramolecular Alkylation
Liu, Han, Wang, and Widenhoefer (2004) demonstrated the platinum-catalyzed intramolecular alkylation of indoles with unactivated olefins. This method offers an alternative approach for synthesizing complex indole derivatives (Liu, Han, Wang, & Widenhoefer, 2004).
Mechanism of Action
properties
IUPAC Name |
methyl 4-butoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-8-18-13-7-5-6-11-10(13)9-12(15-11)14(16)17-2/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHVHFRXTVEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278570 | |
| Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887360-12-5 | |
| Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-butoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




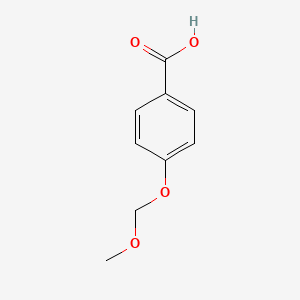

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)
